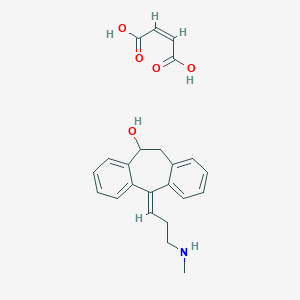

trans-10-Hydroxynortriptyline maleate

Description

“Trans-10-Hydroxynortriptyline maleate” is a metabolite of Nortriptyline . Its chemical name is (E)-5-(3-(methylamino)propylidene)-10,11-dihydro-5H-dibenzoa,dannulen-10-ol fumarate .

Molecular Structure Analysis

The molecular formula of “trans-10-Hydroxynortriptyline maleate” is C23H25NO5. The molecular weight is 395.4 g/mol. The IUPAC name is (Z)-but-2-enedioic acid;(2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol.

Scientific Research Applications

Summary of the Application

“trans-10-Hydroxynortriptyline maleate” is a major metabolite of the secondary amine nortriptyline (NT), one of the most thoroughly studied tricyclic antidepressants . It has been suggested that the clinical and biological effects attributed to NT in earlier studies might at least partly be accounted for by 10-hydroxynortriptyline .

Methods of Application or Experimental Procedures

In one study, increasing single oral doses (from 10 to 100 mg) of racemic E-10-0H-NT were given as the hydrogen maleate to nine healthy subjects . The absorption was complete, as shown by the high urinary recovery (86.1 ±9.9%) of the given dose .

Results or Outcomes

The study showed that E-10-0H-NT passes the blood-brain barrier and probably contributes to increased transmission in central noradrenaline neurons . A clinical study on the treatment of depression with nortriptyline indicated that the therapeutic effect was related not only to the plasma concentration of nortriptyline but also to that of 10-0H-NT .

Neuroscience - Pain Research

Summary of the Application

“trans-10-Hydroxynortriptyline maleate” is an active metabolite of the tricyclic antidepressants amitriptyline and nortriptyline . It has been found to inhibit norepinephrine reuptake in rat cortical slices and isolated human plasma . This property makes it potentially useful in the field of pain research, particularly for conditions where norepinephrine reuptake inhibitors have shown efficacy, such as neuropathic pain.

Methods of Application or Experimental Procedures

In experimental models, “trans-10-Hydroxynortriptyline maleate” can be administered to rats to study its effects on norepinephrine reuptake . The specific dosage and administration method may vary depending on the specifics of the experiment.

Results or Outcomes

While specific results for “trans-10-Hydroxynortriptyline maleate” in pain research are not readily available, norepinephrine reuptake inhibitors in general have been found to be effective in managing neuropathic pain. As “trans-10-Hydroxynortriptyline maleate” inhibits norepinephrine reuptake, it could potentially have similar effects .

Toxicology & Xenobiotic Metabolism - Drug Metabolites

Summary of the Application

“trans-10-Hydroxynortriptyline maleate” is a metabolite of the tricyclic antidepressants amitriptyline and nortriptyline, formed by the cytochrome P450 (CYP) isoform CYP2D6 . This makes it relevant in the field of toxicology and xenobiotic metabolism, particularly in studies related to drug metabolism.

Methods of Application or Experimental Procedures

In studies related to drug metabolism, “trans-10-Hydroxynortriptyline maleate” can be used to investigate the metabolic pathways of amitriptyline and nortriptyline . This can involve administering these drugs to experimental models and then analyzing the resulting metabolites.

Results or Outcomes

Studies have shown that “trans-10-Hydroxynortriptyline maleate” is a major metabolite of amitriptyline and nortriptyline, formed by the action of the CYP2D6 enzyme . This information can be useful in understanding the metabolic pathways of these drugs and predicting their effects in different individuals based on their CYP2D6 status .

Immunology & Inflammation

Summary of the Application

“trans-10-Hydroxynortriptyline maleate” is an active metabolite of the tricyclic antidepressants amitriptyline and nortriptyline . It has been found to inhibit norepinephrine reuptake in rat cortical slices and isolated human plasma . This property makes it potentially useful in the field of immunology and inflammation, particularly for conditions where norepinephrine reuptake inhibitors have shown efficacy, such as inflammatory diseases.

Methods of Application or Experimental Procedures

In experimental models, “trans-10-Hydroxynortriptyline maleate” can be administered to rats to study its effects on norepinephrine reuptake . The specific dosage and administration method may vary depending on the specifics of the experiment.

Results or Outcomes

While specific results for “trans-10-Hydroxynortriptyline maleate” in immunology and inflammation research are not readily available, norepinephrine reuptake inhibitors in general have been found to be effective in managing inflammatory diseases. As “trans-10-Hydroxynortriptyline maleate” inhibits norepinephrine reuptake, it could potentially have similar effects .

Pulmonary Diseases

Summary of the Application

“trans-10-Hydroxynortriptyline maleate” is an active metabolite of the tricyclic antidepressants amitriptyline and nortriptyline . It has been found to inhibit norepinephrine reuptake in rat cortical slices and isolated human plasma . This property makes it potentially useful in the field of pulmonary diseases, particularly for conditions where norepinephrine reuptake inhibitors have shown efficacy, such as chronic obstructive pulmonary disease (COPD).

Methods of Application or Experimental Procedures

In experimental models, “trans-10-Hydroxynortriptyline maleate” can be administered to rats to study its effects on norepinephrine reuptake . The specific dosage and administration method may vary depending on the specifics of the experiment.

Results or Outcomes

While specific results for “trans-10-Hydroxynortriptyline maleate” in pulmonary diseases research are not readily available, norepinephrine reuptake inhibitors in general have been found to be effective in managing COPD. As “trans-10-Hydroxynortriptyline maleate” inhibits norepinephrine reuptake, it could potentially have similar effects .

properties

IUPAC Name |

(Z)-but-2-enedioic acid;(2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO.C4H4O4/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18;5-3(6)1-2-4(7)8/h2-5,7-11,19-21H,6,12-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b16-11+;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXFXQSLHWIUSS-FDVMRUETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1156-99-6 (Parent) | |

| Record name | E-10-hydroxynortriptyline hydrogen maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-10-Hydroxynortriptyline maleate | |

CAS RN |

74853-74-0 | |

| Record name | E-10-hydroxynortriptyline hydrogen maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-10-Hydroxy Nortriptyline Maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-](/img/structure/B139751.png)

![5-Amino-2-[2-(methylamino)ethoxy]benzoic acid](/img/structure/B139756.png)

![Methyl 4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6,7,8-hexahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B139767.png)